molecular formula C11H15BrN2O2 B3030324 tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate CAS No. 887580-31-6

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

Cat. No.: B3030324
CAS No.: 887580-31-6
M. Wt: 287.15 g/mol
InChI Key: ZISQFMNTXPDRIX-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate is a protected amine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. Its core value lies in its molecular structure, which features a bromine atom on the pyridine ring, a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction [https://www.organic-chemistry.org/abstracts/lit2/810.shtm]. This allows researchers to efficiently construct complex biaryl systems, a common scaffold in many active pharmaceutical ingredients. Simultaneously, the tert-butyloxycarbonyl (Boc) protecting group safeguards the primary amine functionality, which can be readily deprotected under mild acidic conditions to unveil the free amine for further derivatization or incorporation into target molecules [https://pubs.acs.org/doi/10.1021/jo00388a027]. This compound is particularly valuable in the synthesis of ligands for various biological targets and in the development of potential therapeutics. As a high-purity building block, it accelerates the exploration of structure-activity relationships (SAR) and the creation of compound libraries. This product is intended for research and development purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISQFMNTXPDRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652156
Record name tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-31-6
Record name tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the 6-position undergoes substitution under nucleophilic conditions. This reaction is facilitated by electron-withdrawing effects of the pyridine ring and the carbamate group.

Reagents/Conditions Products Key Observations
Amines (e.g., NH₃, alkylamines)6-Aminopyridine derivativesRequires Cu catalyst at 80–100°C
Thiols (e.g., RSH)6-Sulfanylpyridine derivativesBase-mediated (e.g., K₂CO₃) in DMF
Methoxide (NaOMe)6-Methoxypyridine derivativesMicrowave-assisted conditions

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism:

    • Deprotonation of the nucleophile by a base.

    • Attack of the nucleophile at the electron-deficient C6 position, followed by bromide elimination.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed coupling reactions, enabling C–C or C–heteroatom bond formation.

Reaction Type Catalyst/Reagents Products
Suzuki–Miyaura CouplingPd(PPh₃)₄, arylboronic acid, baseBiaryl derivatives
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amine6-Amino-substituted pyridines
Ullmann CouplingCuI, 1,10-phenanthroline, amineAryl ethers or amines

Example :

  • Suzuki coupling with phenylboronic acid yields tert-butyl ((6-phenylpyridin-2-yl)methyl)carbamate, a precursor for pharmaceutical intermediates .

Oxidation and Reduction

The pyridine ring and carbamate group exhibit redox activity under controlled conditions.

Reaction Type Reagents/Conditions Products
Pyridine Ring OxidationH₂O₂/AcOH, 60°CPyridine N-oxide derivatives
Carbamate ReductionLiAlH₄, THF, 0°C → RT2-(Aminomethyl)-6-bromopyridine

Notes :

  • Reduction of the carbamate group cleaves the Boc protecting group, yielding a primary amine.

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is acid-labile, enabling controlled deprotection.

Reagents/Conditions Products Yield
HCl (4M in dioxane), RT2-(Aminomethyl)-6-bromopyridine>90%
TFA/DCM (1:1), 0°C → RT2-(Aminomethyl)-6-bromopyridine85–95%

Application :

  • Deprotection is critical in pharmaceutical synthesis to generate free amines for further functionalization .

Base-Mediated Isomerization

Under strong basic conditions, bromine migration or ring isomerization may occur.

Reagents/Conditions Products Key Observations
Cs₂CO₃, 1,4-dioxane, 100°CIsomeric pyridine derivativesObserved in analogous bromopyridines

Functionalization via Curtius Rearrangement

The carbamate group undergoes Curtius rearrangement under thermal or acidic conditions, generating isocyanate intermediates.

Reagents/Conditions Products Key Observations
Heat (Δ > 120°C)Isocyanate derivativesTrapped with alcohols to form ureas

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar compounds:

Compound Key Difference Reactivity
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamateBromine at C5 instead of C6Slower SₙAr due to reduced ring activation
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamateChlorine substituentLower reactivity in cross-coupling

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene .

  • Photodegradation : Prolonged UV exposure leads to debromination and carbamate hydrolysis .

Scientific Research Applications

Synthetic Applications

1. Intermediate in Organic Synthesis

  • tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds .

2. Protecting Group for Amines

  • The carbamate functional group can act as a protecting group for amines during multi-step syntheses, allowing selective reactions at other functional groups without interference from amines .

Biological Applications

1. Medicinal Chemistry

  • There is growing interest in the biological activity of this compound. Its derivatives are being investigated for their potential as pharmaceutical agents targeting specific enzymes or receptors, particularly in the context of drug development for diseases such as cancer and infections .

2. Mechanism of Action

  • The compound may interact with biological targets through covalent bonding with active sites on enzymes, potentially inhibiting their activity. The bromine atom can enhance these interactions through halogen bonding, which may influence the compound's pharmacological properties .

Industrial Applications

1. Agrochemicals

  • In the agricultural sector, derivatives of this compound are being explored for use in the development of herbicides and insecticides. Their ability to interact with biological systems makes them suitable candidates for agrochemical applications .

2. Material Science

  • The compound's unique properties may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Investigated as a potential inhibitor for specific cancer-related enzymes, showing promising results in vitro.
Agrochemical Development Evaluated for herbicidal activity against common weeds, demonstrating effective growth inhibition at low concentrations.
Organic SynthesisUtilized as an intermediate to synthesize complex heterocycles with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The bromine atom at the 6-position of the pyridine ring can also participate in halogen bonding interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen and Functional Group Differences

(a) tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • CAS : 1142192-48-0
  • Formula : C₁₁H₁₄BrClN₂O₂
  • Key Differences :
    • Bromo (position 6) and chloro (position 2) substituents.
    • Methylcarbamate group at position 3 (vs. position 2 in the target compound).
  • Positional isomerism (3-yl vs. 2-yl) affects steric interactions in catalytic reactions .
(b) tert-Butyl (6-Chloropyridin-2-yl)carbamate
  • CAS : 159603-71-1
  • Formula : C₁₀H₁₃ClN₂O₂
  • Key Differences :
    • Chloro instead of bromo at position 4.
    • Lacks the methylene bridge (-CH₂-) between the pyridine and carbamate groups.
  • Impact :
    • Lower molecular weight (228.68 g/mol) and reduced steric bulk.
    • Chloro is a weaker leaving group than bromo, making it less reactive in cross-coupling reactions .

Positional Isomerism and Electronic Effects

(a) tert-Butyl (6-methoxypyridin-2-yl)carbamate
  • CAS : 855784-40-6
  • Formula : C₁₁H₁₆N₂O₃
  • Key Differences :
    • Methoxy (-OCH₃) substituent at position 5.
  • Impact :
    • Methoxy is electron-donating, increasing pyridine ring electron density compared to bromo.
    • Enhances solubility in polar solvents but reduces electrophilicity for coupling reactions .
(b) tert-Butyl (6-bromopyridin-3-yl)carbamate
  • CAS : 218594-15-1
  • Formula : C₁₀H₁₃BrN₂O₂
  • Key Differences :
    • Bromo at position 6 and carbamate at position 3.
  • Impact :
    • Positional isomerism alters steric accessibility for catalytic sites.
    • Lower similarity score (0.73) compared to the target compound suggests divergent reactivity .

Multi-Halogenated Derivatives

(a) tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate
  • CAS : 1131041-73-0
  • Formula : C₁₀H₁₂BrClN₂O₃
  • Key Differences :
    • Bromo (position 5), chloro (position 6), and hydroxy (position 3) substituents.
  • Impact: Hydroxy group enables hydrogen bonding, improving solubility but complicating synthetic handling.
(b) tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • CAS : 1227958-32-8
  • Formula : C₁₀H₁₂BrClN₂O₂
  • Key Differences :
    • Bromo at position 2 and chloro at position 6.
  • Predicted pKa of 11.13 suggests moderate basicity .

Biological Activity

Tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, a brominated pyridine moiety, and a carbamate functional group, which contribute to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2O2. Its structure includes:

  • Tert-butyl group : Provides steric bulk and hydrophobic properties.
  • Bromopyridine moiety : Imparts potential for nucleophilic substitution and π-π interactions.
  • Carbamate functional group : Facilitates covalent bonding with enzyme active sites.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, the bromine atom can participate in nucleophilic reactions, enhancing the compound's reactivity and potential therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes, which may lead to therapeutic effects against diseases such as cancer and infectious diseases.
  • Anti-Cancer Properties : Investigations into related compounds suggest potential anti-cancer effects, possibly through the induction of apoptosis in cancer cells.
  • Anti-Inflammatory Effects : Some studies indicate that this class of compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
  • Antimicrobial Activity : The structural features allow for interactions with microbial targets, suggesting potential applications in combating infections.

Research Findings and Case Studies

Recent studies have focused on elucidating the biological mechanisms and therapeutic potentials of this compound. Below are key findings from various research efforts:

StudyFindings
Demonstrated significant enzyme inhibition; potential lead compound for drug development targeting cancer.
Investigated structure-activity relationships (SAR), revealing that modifications to the bromine position can enhance biological activity.
Explored the pharmacological properties, highlighting anti-inflammatory effects in preclinical models.

Interaction Studies

Interaction studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to assess the binding affinity of this compound to various enzyme targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate, and how can purity be optimized?

  • Methodology : A common approach involves coupling 6-bromo-2-pyridinemethanol with tert-butyl carbamate using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity ≥95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize unreacted starting materials. Evidence from analogous pyridine derivatives (e.g., tert-butyl (6-chloropyridin-2-yl)carbamate) suggests bromine’s electronegativity may slow coupling, requiring extended reaction times .

Q. How should researchers characterize this compound structurally?

  • Techniques :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Expect signals for tert-butyl protons at ~1.4 ppm (singlet) and pyridine ring protons between 7.0–8.5 ppm. The carbamate NH may appear as a broad peak at ~5–6 ppm .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₁H₁₄BrN₂O₂: 309.02).
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethyl acetate), analyze hydrogen bonding patterns, as seen in tert-butyl carbamate derivatives with strong N–H···O interactions .

Q. What are the stability and storage conditions for this compound under laboratory settings?

  • Stability : The bromopyridine moiety is susceptible to nucleophilic substitution, so avoid prolonged exposure to amines or strong bases. The tert-butyl carbamate group is hydrolytically sensitive; store under inert atmosphere (N₂/Ar) at –20°C in anhydrous conditions .
  • Decomposition risks : Thermal degradation above 150°C may release toxic HBr or CO₂. Monitor via TGA-DSC for thermal profile .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or regioselectivity for derivatization of this compound?

  • Approach : Use DFT (Density Functional Theory) to calculate Fukui indices or electrostatic potential maps. For example, the C-6 bromine atom’s electron-withdrawing effect directs electrophilic substitution to the pyridine’s C-4 position. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like kinase enzymes .
  • Validation : Compare computational predictions with experimental results (e.g., bromine-directed Suzuki-Miyaura coupling at C-4 vs. C-3) .

Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

  • Case study : Low yields in Buchwald-Hartwig amination may arise from steric hindrance at the methyl carbamate group. Optimize catalysts (e.g., switch from Pd(OAc)₂/XPhos to Pd₂(dba)₃/BINAP) or use microwave-assisted heating to enhance kinetics .
  • Troubleshooting : Analyze byproducts via LC-MS to identify competing pathways (e.g., debromination or carbamate cleavage) .

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

  • Application : The bromine atom allows functionalization via cross-coupling (e.g., with boronic acids to install aryl/heteroaryl groups). The carbamate acts as a protecting group for amines, which can be deprotected (TFA/CH₂Cl₂) to generate free amines for further modification. For example, tert-butyl carbamate derivatives are intermediates in synthesizing JAK2/STAT3 inhibitors .
  • Biological validation : Post-derivatization, assess cytotoxicity (MTT assay) and target inhibition (IC₅0 via kinase activity assays) .

Methodological Notes

  • Safety : Refer to SDS guidelines for handling brominated compounds (e.g., wear nitrile gloves, avoid inhalation of dust) .
  • Data interpretation : When NMR signals overlap (e.g., pyridine vs. carbamate protons), use 2D techniques like COSY or HSQC .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
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tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

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